molecular formula C16H15Cl2N3O2 B4840420 ethyl [(2,5-dichlorophenyl)amino](phenylhydrazono)acetate

ethyl [(2,5-dichlorophenyl)amino](phenylhydrazono)acetate

Cat. No. B4840420
M. Wt: 352.2 g/mol
InChI Key: FKKSKXOGGXESCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [(2,5-dichlorophenyl)amino](phenylhydrazono)acetate, also known as ethyl 2,5-dichlorophenylamino phenylhydrazonoacetate, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a hydrazone derivative of phenylhydrazine and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of ethyl [(2,5-dichlorophenyl)amino](phenylhydrazono)acetate [(2,5-dichlorophenyl)amino](phenylhydrazono)acetate is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cell proliferation and survival. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, which is a promising mechanism for the development of new cancer therapies.
Biochemical and Physiological Effects:
In addition to its potential as a cancer therapy, ethyl [(2,5-dichlorophenyl)amino](phenylhydrazono)acetate [(2,5-dichlorophenyl)amino](phenylhydrazono)acetate has also been shown to exhibit other biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This suggests that ethyl [(2,5-dichlorophenyl)amino](phenylhydrazono)acetate [(2,5-dichlorophenyl)amino](phenylhydrazono)acetate may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl [(2,5-dichlorophenyl)amino](phenylhydrazono)acetate [(2,5-dichlorophenyl)amino](phenylhydrazono)acetate in lab experiments is its potent cytotoxic activity against cancer cells. This makes it a promising compound for the development of new cancer therapies. However, one limitation of using this compound in lab experiments is its potential toxicity to healthy cells. Further studies are needed to determine the optimal dosage and administration route for this compound to minimize its toxic effects.

Future Directions

There are several future directions for research on ethyl [(2,5-dichlorophenyl)amino](phenylhydrazono)acetate [(2,5-dichlorophenyl)amino](phenylhydrazono)acetate. One area of research is in the development of new cancer therapies based on the mechanism of action of this compound. Another area of research is in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound to minimize its toxic effects.

Scientific Research Applications

Ethyl [(2,5-dichlorophenyl)amino](phenylhydrazono)acetate has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. Studies have shown that this compound exhibits potent cytotoxic activity against a range of cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

ethyl 2-(2,5-dichlorophenyl)imino-2-(2-phenylhydrazinyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O2/c1-2-23-16(22)15(21-20-12-6-4-3-5-7-12)19-14-10-11(17)8-9-13(14)18/h3-10,20H,2H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKSKXOGGXESCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NC1=C(C=CC(=C1)Cl)Cl)NNC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2,5-dichlorophenyl)imino-2-(2-phenylhydrazinyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl [(2,5-dichlorophenyl)amino](phenylhydrazono)acetate
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ethyl [(2,5-dichlorophenyl)amino](phenylhydrazono)acetate
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ethyl [(2,5-dichlorophenyl)amino](phenylhydrazono)acetate
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ethyl [(2,5-dichlorophenyl)amino](phenylhydrazono)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.